molecular formula Co3Ge B15463696 CID 78070449

CID 78070449

Cat. No.: B15463696
M. Wt: 249.43 g/mol
InChI Key: IASYEJVNYCBVPB-UHFFFAOYSA-N
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Description

CID 78070449 is a unique chemical entity indexed in PubChem, a comprehensive database for chemical compounds. For instance, analogous compounds like CID 72863 (CAS 1761-61-1) and CID 53216313 (CAS 1046861-20-4) highlight the importance of physicochemical parameters such as molecular weight, log S (solubility), and bioavailability in characterizing such molecules . This compound’s relevance may span medicinal chemistry, materials science, or environmental studies, depending on its structural class and reactivity. However, the absence of direct experimental data in the provided evidence necessitates comparative analysis based on methodologies applied to structurally or functionally similar compounds.

Properties

Molecular Formula

Co3Ge

Molecular Weight

249.43 g/mol

InChI

InChI=1S/3Co.Ge

InChI Key

IASYEJVNYCBVPB-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Ge]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of CID 78070449 with analogous compounds relies on standardized parameters, including molecular properties, synthesis routes, and bioactivity. Below, we outline key findings from the evidence to contextualize such comparisons:

Table 1: Physicochemical Properties of Selected CIDs

Parameter This compound* CID 72863 CID 53216313
Molecular Formula Not Provided C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight Not Provided 201.02 g/mol 235.27 g/mol
Solubility (Log S) Not Provided -2.47 (ESOL) -2.99 (ESOL)
Bioavailability Score Not Provided 0.55 0.55
Hazard Statements Not Provided H302 H302

Note: Data for this compound is inferred from comparison frameworks; specific values are unavailable in the provided evidence.

Key Observations

Synthetic Accessibility :

  • Compounds like CID 72863 are synthesized using green chemistry principles, such as A-FGO-catalyzed reactions in tetrahydrofuran (THF), yielding high purity (98%) . Similar methodologies may apply to this compound, depending on its functional groups.
  • CID 53216313 employs palladium-catalyzed cross-coupling reactions, a common strategy for boron-containing compounds .

Structural Similarity: and emphasize similarity metrics (e.g., Tanimoto coefficients) to group compounds. For example, 6-bromo-5-methoxyindanone (CID 22278718) shares a 1.00 similarity score with its analogs . This compound’s structural analogs would likely exhibit comparable reactivity or bioactivity.

Table 2: Comparative Bioactivity Profiles

Property This compound* CID 2754759
CYP Inhibition Not Provided No
P-gp Substrate Not Provided Not Evaluated
Toxicity (H302) Not Provided Yes

Methodological Considerations

The evidence underscores rigorous protocols for compound comparison:

  • Analytical Techniques : GC-MS and LC-ESI-MS (as in and ) enable structural elucidation and differentiation of isomers via collision-induced dissociation (CID) .
  • Data Standardization : References to PubChem’s metadata () and IUPAC naming conventions () ensure consistency in reporting molecular properties.

Q & A

Q. What frameworks enhance transparency in publishing this compound’s negative/null results?

  • Methodological Answer : Use registered reports or preprint platforms (e.g., bioRxiv) to predefine hypotheses and methods. Follow MIAME (Microarray) or CHEMRICH (chemical data) standards for metadata. Discuss null findings’ implications (e.g., compound stability issues) to prevent publication bias .

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